molecular formula C7H13NO3S2 B166936 2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid CAS No. 130999-92-7

2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid

Cat. No.: B166936
CAS No.: 130999-92-7
M. Wt: 223.3 g/mol
InChI Key: VUAFHZCUKUDDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid can be synthesized through a multi-step process. One common method involves the reaction of S-benzyl-2-mercapto-2-methylpropionic acid with thionyl chloride to form S-benzyl-2-mercapto-2-methylpropionyl chloride. This intermediate is then reacted with S-benzyl-L-cysteine in the presence of sodium hydroxide to yield the desired product . The final step involves the removal of the benzyl protecting group using liquid ammonia and sodium metal, followed by acidification and extraction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to donate thiol groups, which makes it a potent antioxidant .

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often occur in the presence of nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfides, while reduction can yield various thiol-containing compounds .

Scientific Research Applications

2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid has a wide range of scientific research applications due to its antioxidant and anti-inflammatory properties. It is used in studies related to:

Mechanism of Action

2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid exerts its effects primarily through its thiol-donating properties. It rapidly enters cells via the same pathway as cysteine and complements the thiol groups in glutathione, thereby increasing intracellular glutathione levels and activity . Glutathione is a crucial antioxidant that protects cells from oxidative stress and injury. This compound also modulates the immune response by affecting various molecular targets and pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its dual role as an antioxidant and anti-inflammatory agent. Its ability to modulate glutathione levels and immune response makes it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAFHZCUKUDDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CS)C(=O)O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860805
Record name N-(2-Methyl-2-sulfanylpropanoyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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